In Vitro μ-Opioid Receptor Binding Affinity: Head-to-Head Comparison with Methylnaltrexone
In a direct comparative in vitro study, ADL 08-0011 demonstrated substantially higher binding affinity at human μ-opioid receptors compared to the clinically used peripheral opioid antagonist methylnaltrexone [1]. The pKi value for ADL 08-0011 was 9.6 (equivalent to Ki = 0.25 nM), identical to its parent compound alvimopan, while methylnaltrexone exhibited a pKi of only 8.0 (Ki ≈ 10 nM) [1]. This represents an approximately 40-fold difference in binding affinity favoring ADL 08-0011 over methylnaltrexone.
| Evidence Dimension | μ-opioid receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.6 (Ki = 0.25 nM) |
| Comparator Or Baseline | Methylnaltrexone: pKi = 8.0; Alvimopan: pKi = 9.6 |
| Quantified Difference | ~40-fold higher affinity vs. methylnaltrexone; equivalent to alvimopan |
| Conditions | Human μ-opioid receptors expressed in recombinant cell lines; radioligand binding assay |
Why This Matters
The superior binding affinity of ADL 08-0011 relative to methylnaltrexone supports its selection as a metabolite standard in studies where accurate quantification of the high-potency active species is required, particularly given that ADL 08-0011 contributes meaningfully to the overall pharmacological effect of alvimopan therapy.
- [1] Beattie DT, Cheruvu M, Mai N, O'Keefe M, Johnson-Rabidoux S, Peterson C, Kaufman E, Vickery R. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn Schmiedebergs Arch Pharmacol. 2007 May;375(3):205-20. doi: 10.1007/s00210-007-0146-x. PMID: 17340127. View Source
